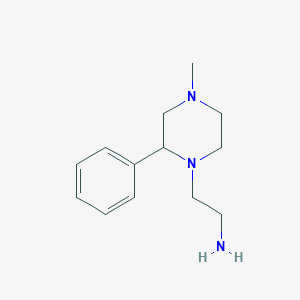

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine

Description

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a piperazine derivative characterized by a methyl group at the 4-position and a phenyl group at the 2-position of the piperazine ring, with an ethanamine side chain attached to the nitrogen at position 1. This structural configuration imparts unique physicochemical properties, including increased lipophilicity compared to simpler piperazine derivatives due to the aromatic phenyl group. Piperazine-based compounds are of significant interest in medicinal chemistry due to their versatility in interacting with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name |

2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-9-10-16(8-7-14)13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOQFWUXNDOQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine typically involves the reaction of 4-methyl-2-phenylpiperazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- N-methyl-2-(4-methylpiperazin-1-yl)ethanamine (): This compound replaces the 2-phenyl group with a methyl substituent. Molecular weight: 156.26 g/mol (estimated).

- 2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethanamine () :

A fluorobenzyl group at the 4-position introduces electron-withdrawing effects and enhanced metabolic stability. NMR data (δ 2.46–2.78 ppm for piperazine protons) indicate conformational flexibility similar to the target compound .

Aromatic Substituents in Piperazine Derivatives

- The absence of a piperazine ring in NBOMes results in shorter metabolic half-lives compared to piperazine derivatives .

- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine () :

Incorporates a phenylamine group via an ethyl linker, increasing polarity. This structural difference may reduce blood-brain barrier penetration compared to the target compound .

Pharmacological and Toxicological Profiles

Biological Activity

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on the central nervous system (CNS), particularly in the context of anxiety, depression, and other neurological disorders.

- Molecular Formula : C13H21N3

- Molecular Weight : 219.33 g/mol

- CAS Number : 1016715-09-5

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It is believed to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways. The compound's ability to modulate these systems suggests potential therapeutic applications in mood disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies show that this compound can enhance serotonergic transmission, contributing to its antidepressant-like effects in animal models.

- Anxiolytic Effects : The compound has been noted for its ability to reduce anxiety-like behaviors in rodent models, indicating potential use as an anxiolytic agent.

- Anticonvulsant Properties : Preliminary studies suggest that it may possess anticonvulsant activity, although further investigation is required to confirm these findings.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Antidepressant Activity : In a study utilizing the Forced Swim Test, administration of this compound resulted in a significant reduction in immobility time compared to control groups, suggesting its potential as an antidepressant agent .

- Anxiolytic Effects : In the Elevated Plus Maze test, treated animals demonstrated increased exploration in open arms, indicative of reduced anxiety levels . This supports the hypothesis that the compound may modulate anxiety-related neurotransmitter systems.

- Anticonvulsant Properties : In anticonvulsant screening using the MES model, the compound showed protective effects against induced seizures at specific dosages, highlighting its potential utility in seizure management .

Q & A

Basic: What are the established synthetic routes for 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine, and how is its structural integrity validated?

Answer:

The synthesis typically involves coupling piperazine derivatives with ethanamine precursors under controlled conditions. For example, catalytic hydrogenation using palladium-based catalysts (e.g., partially deactivated Pd in aqueous acid) is effective for reducing intermediates like cyanopyridines to yield piperazine-ethanamine derivatives . Key steps include:

- Reaction Optimization : Temperature (60–100°C), pH (acidic conditions for protonation of intermediates), and reaction time (12–24 hrs) are critical for maximizing yield .

- Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) removes byproducts .

- Structural Validation :

- NMR Spectroscopy : H and C NMR confirm the piperazine ring substitution pattern and ethanamine linkage (e.g., δ 2.5–3.5 ppm for N–CH– groups) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z ~260 for CHN) .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if necessary .

- Skin Contact : Wash with soap/water for 15 minutes .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: How can researchers design experiments to evaluate this compound’s binding affinity to serotonin (5-HT) receptors?

Answer:

- In Vitro Radioligand Binding Assays :

- Receptor Preparation : Isolate 5-HT or 5-HT receptors from transfected cell membranes .

- Competitive Binding : Use H-ketanserin (5-HT) or H-8-OH-DPAT (5-HT) as radioligands. Incubate with varying compound concentrations (1 nM–10 µM) .

- Data Analysis : Calculate IC via nonlinear regression (e.g., GraphPad Prism) and derive K using the Cheng-Prusoff equation .

- In Vivo Zebrafish Models :

- Behavioral Assays : Dose-dependent locomotor activity changes (e.g., reduced swimming in 24H-NBOMe analogs) correlate with 5-HT agonism .

- Neurochemical Profiling : HPLC measures serotonin/metabolite levels in brain homogenates .

Advanced: How can conflicting synthetic yields reported in literature be systematically addressed?

Answer:

- Parameter Screening :

- Purity Assessment :

- Reproducibility : Document reaction conditions (e.g., moisture levels, inert gas purging) to minimize batch variability .

Advanced: What structural modifications to the piperazine-ethanamine scaffold enhance target selectivity in receptor binding?

Answer:

- Substitution Patterns :

- Piperazine Ring :

| Position | Modification | Effect |

|---|---|---|

| 2-aryl (phenyl) | Enhances 5-HT affinity (e.g., Ki < 50 nM) | |

| 4-methyl | Reduces off-target dopamine D binding |

- Ethanamine Chain :

- Elongation : Adding methyl groups (e.g., CHCH) increases lipophilicity and blood-brain barrier penetration .

- Computational Modeling :

- Docking Studies (AutoDock Vina) : Predict interactions with 5-HT residues (e.g., Asp155 hydrogen bonding) .

- QSAR Models : Correlate Hammett σ values of substituents with binding energy (R > 0.8) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Answer:

- Single-Crystal X-ray Diffraction :

- Assign anisotropic displacement parameters for non-H atoms.

- Validate H-atom positions via Fourier difference maps .

- Metrics : Achieve R-factor < 0.05 and wR < 0.15 for high confidence .

- Case Study : The crystal structure of 1-chloro-2-(4-phenylpiperazin-1-yl)-ethanone (R-factor = 0.035) confirmed equatorial positioning of the phenyl group, a relevant analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.